![molecular formula C9H10ClNO B14171776 3-(Chloromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine CAS No. 1196151-68-4](/img/structure/B14171776.png)
3-(Chloromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine is an organic compound with a unique structure that combines a pyridine ring with a pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine typically involves multiple steps. One common method starts with the preparation of 3-methylpyridine, which is then oxidized to 3-picolinic acid using potassium permanganate. The 3-picolinic acid is then esterified with methanol to form methyl pyridine-3-carboxylate. This ester is subsequently reduced to 3-pyridinemethanol, which is then reacted with thionyl chloride to produce 3-(chloromethyl)pyridine hydrochloride .
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the conditions and reagents used.
Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine involves its interaction with specific molecular targets. The chloromethyl group can react with nucleophiles in biological systems, potentially leading to the formation of covalent bonds with proteins or DNA. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)pyridine: This compound is structurally similar but lacks the pyran ring.
4-(Chloromethyl)pyridine: Another similar compound with the chloromethyl group at a different position on the pyridine ring.
2-(Chloromethyl)pyridine: Similar structure with the chloromethyl group at the 2-position.
Uniqueness
3-(Chloromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine is unique due to the presence of both pyridine and pyran rings, which can impart distinct chemical and biological properties. This dual-ring structure can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
1196151-68-4 |
|---|---|
Fórmula molecular |
C9H10ClNO |
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
3-(chloromethyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine |
InChI |
InChI=1S/C9H10ClNO/c10-4-7-3-8-6-12-2-1-9(8)11-5-7/h3,5H,1-2,4,6H2 |
Clave InChI |
YFQRMFOZRUTBFV-UHFFFAOYSA-N |
SMILES canónico |
C1COCC2=C1N=CC(=C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-methyl 2-((2,6-dimethoxybenzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B14171695.png)
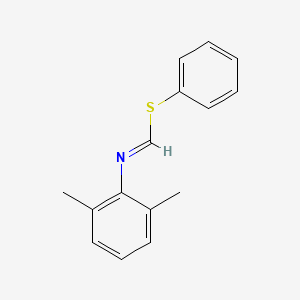
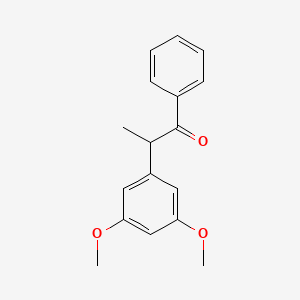

![trisodium;2-[[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-5-sulfonatonaphthalen-1-yl]diazenyl]-2,5-dimethylphenyl]diazenyl]benzene-1,4-disulfonate](/img/structure/B14171733.png)
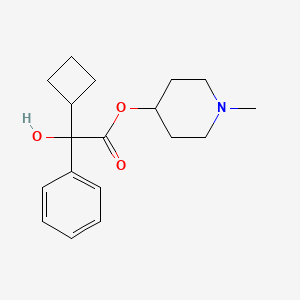
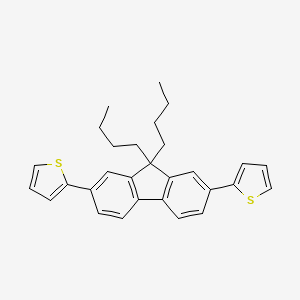
![N-(3-methylpyridin-2-yl)-2-[(phenylcarbonyl)amino]benzamide](/img/structure/B14171753.png)
![2-Propenoic acid, 3-[4-(pentyloxy)phenyl]-, 4-nitrophenyl ester, (E)-](/img/structure/B14171760.png)
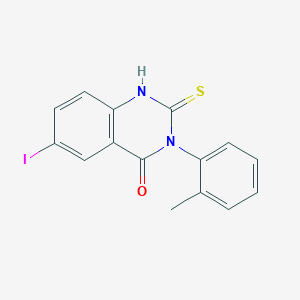
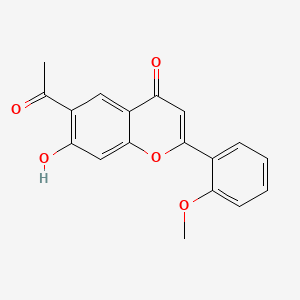
![2-Thiazolecarboxylic acid, 5-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, ethyl ester](/img/structure/B14171781.png)
![14H-Dibenzo[a,h]phenothiazine, 14-methyl-](/img/structure/B14171792.png)
![(2S)-2-[(2R)-2-(Methoxymethoxy)-2-phenylethyl]-1-methylpiperidine](/img/structure/B14171794.png)
